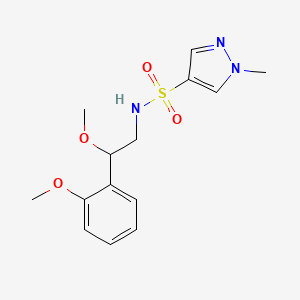

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-14(21-3)12-6-4-5-7-13(12)20-2/h4-8,10,14,16H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFINFNPGUHDDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a methoxyphenyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common reducing agents.

Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products

Oxidation: Methoxyphenyl aldehydes or acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has demonstrated notable antibacterial and antifungal activities. The sulfonamide moiety is known for mimicking natural substrates and inhibiting essential enzymes, making it effective against resistant strains of bacteria and fungi.

Case Study : A study evaluated the compound's efficacy against various bacterial strains, revealing a significant inhibition rate comparable to established antibiotics .

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives have been shown to inhibit the growth of multiple cancer cell lines, including lung, breast, and colorectal cancers.

Data Table: Anticancer Activity of Pyrazole Derivatives

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 3.79 | 3.79 | |

| A549 (Lung Cancer) | 12.50 | 12.50 | |

| HepG2 (Liver Cancer) | 42.30 | 42.30 |

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole scaffold can enhance its anticancer properties .

Neuropharmacological Effects

Emerging research suggests that compounds similar to this compound exhibit neuroprotective effects by interacting with neurotensin receptors. These interactions can lead to analgesic effects across various nociceptive modalities.

Case Study : A study on neurotensin receptor-selective compounds showed that pyrazole derivatives could modulate pain pathways effectively .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole ring and methoxyphenyl groups contribute to the overall binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Structural and Functional Analogues

(i) N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide ()

- Structure : Simpler pyrazole sulfonamide with a hydroxyethyl group instead of the methoxy-substituted phenyl-ethyl chain.

- Key Differences :

- Molecular Weight : 191.205 (vs. >350 for the target compound), impacting pharmacokinetics.

- Polarity : The hydroxyethyl group increases hydrophilicity, whereas the target compound’s dual methoxy groups enhance lipophilicity.

- Applications : Hydroxyethyl derivatives are often used as intermediates for further functionalization, whereas the target compound’s bulkier side chain may improve target binding specificity .

(ii) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure: A chromenone-pyrazolopyrimidine hybrid with a benzenesulfonamide group.

- Key Differences: Complexity: Incorporates a fluorinated chromenone moiety, enhancing π-π stacking interactions. Bioactivity: Fluorine atoms and the chromenone system likely improve blood-brain barrier penetration compared to the target compound’s methoxy-dominated structure. Melting Point: 175–178°C (indicative of high crystallinity vs. unknown for the target compound) .

(iii) N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride ()

- Structure: Arylacetamide with an aminoethoxy side chain.

- Key Differences: Ionization: The hydrochloride salt improves water solubility, unlike the neutral sulfonamide target compound.

Substituent Effects on Physicochemical Properties

| Compound Class | Key Substituents | Molecular Weight | LogP* (Predicted) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Dual methoxy, pyrazole sulfonamide | ~350–400 | ~2.5–3.5 | High lipophilicity, moderate solubility |

| Hydroxyethyl Pyrazole (E6) | Hydroxyethyl | 191.2 | ~0.5–1.0 | High hydrophilicity |

| Chromenone Hybrid (E5) | Fluorophenyl, chromenone | 589.1 | ~3.5–4.5 | High crystallinity, BBB potential |

| Arylacetamide (E8) | Aminoethoxy, hydrochloride | 230.7 | ~1.0–1.5 | Enhanced solubility, salt form |

*LogP estimated via fragment-based methods.

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, belonging to the sulfonamide class, exhibits potential therapeutic applications through its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₄S. The structure consists of a pyrazole ring, methoxy groups, and an ethyl chain with a phenyl substituent. This unique combination of functional groups contributes to its biological activity by enhancing binding affinity and specificity for target molecules, particularly enzymes involved in critical biochemical pathways .

The biological activity of this compound primarily stems from its ability to inhibit specific enzyme activities. The sulfonamide moiety mimics natural substrates, disrupting essential biochemical processes. This inhibition can lead to various pharmacological effects, including:

- Antimicrobial Activity : The compound has shown promise as an antibacterial and antifungal agent, potentially effective against resistant strains of pathogens .

- Anticancer Properties : Research indicates that pyrazole-based compounds can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : A study evaluated the effect of various pyrazole derivatives on cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in HeLa cells with an IC50 value indicating potent anticancer activity .

- Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests effective antimicrobial action, making it a candidate for further development as an antibiotic .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target enzymes involved in inflammation and cancer progression, providing insights into its mechanism of action and potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this sulfonamide derivative typically involves multi-step reactions, including:

- Cyclization of substituted hydrazides using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core .

- Sulfonylation of intermediates with chlorosulfonic acid derivatives under inert atmospheres to introduce the sulfonamide group .

- Methoxy group introduction via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like K₂CO₃ .

Key Factors for Optimization:

- Temperature Control : Higher temperatures (120–140°C) improve cyclization efficiency but may degrade sensitive intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity and sulfonylation rates.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm) and detects impurities .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s 3D structure?

Methodological Answer: Discrepancies in X-ray data (e.g., disordered methoxy groups or twinned crystals) require:

- Dual Refinement Strategies : Using SHELXL for least-squares refinement and PLATON for validating symmetry and hydrogen-bonding patterns .

- Cross-Validation : Comparing experimental data with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond lengths or torsion angles .

- Twinned Data Handling : Applying the Hooft parameter in SHELXL to deconvolute overlapping reflections in non-merohedral twins .

Q. What strategies mitigate low yields during sulfonamide moiety introduction?

Methodological Answer: Low yields (<50%) during sulfonylation often stem from:

- Moisture Sensitivity : Use of molecular sieves or anhydrous solvents (e.g., THF) to suppress hydrolysis of sulfonyl chlorides .

- Steric Hindrance : Bulky methoxyphenyl groups reduce reactivity; pre-activation with DMAP or elevated temperatures (80°C) improves coupling efficiency .

- Byproduct Formation : Sequential quenching with ice-water and extraction with ethyl acetate removes unreacted reagents .

Q. How is biological activity assessed, and what challenges arise in dose-response studies?

Methodological Answer:

- In Vitro Assays :

- Challenges :

Q. What methodologies establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Analog Synthesis : Systematic variation of substituents (e.g., methoxy position, sulfonamide substituents) via parallel synthesis .

- Biological Profiling :

- Pharmacophore Mapping : Overlay crystal structures with docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

- Selectivity Screening : Panel-based assays against related receptors (e.g., 5-HT1A vs. 5-HT2A) to assess subtype specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.